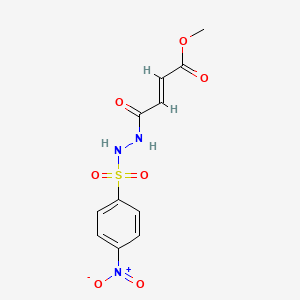![molecular formula C18H24N4O2 B14299952 (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine CAS No. 116869-52-4](/img/structure/B14299952.png)
(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine: is a synthetic organic compound characterized by the presence of a cyano group, an aniline moiety, a cyclooctyl group, and a glycine backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine typically involves the following steps:
Formation of the Schiff Base: The reaction between 4-cyanoaniline and cyclooctylamine in the presence of a suitable aldehyde or ketone forms the Schiff base intermediate.
Condensation Reaction: The Schiff base intermediate is then reacted with glycine under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aniline and glycine moieties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as conductivity or fluorescence.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.
Protein Labeling: It can be used to label proteins for imaging and tracking in biological systems.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of cancer and neurological disorders.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Analytical Chemistry: The compound can serve as a standard or reagent in various analytical techniques.
作用機序
The mechanism of action of (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and aniline moiety can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. The cyclooctyl group provides steric bulk, enhancing the compound’s binding affinity and selectivity.
類似化合物との比較
- (Z)-N-[(4-Cyanoanilino)(cyclohexylamino)methylidene]glycine
- (Z)-N-[(4-Cyanoanilino)(cyclopentylamino)methylidene]glycine
- (Z)-N-[(4-Cyanoanilino)(cyclododecylamino)methylidene]glycine
Comparison:
- Structural Differences: The primary difference lies in the size and shape of the cycloalkyl group (cyclooctyl, cyclohexyl, cyclopentyl, cyclododecyl).
- Binding Affinity: The cyclooctyl group in (Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine provides a unique steric environment, potentially leading to higher binding affinity and selectivity compared to its analogs.
- Reactivity: The reactivity of these compounds can vary based on the steric and electronic effects imparted by the different cycloalkyl groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
116869-52-4 |
|---|---|
分子式 |
C18H24N4O2 |
分子量 |
328.4 g/mol |
IUPAC名 |
2-[[(4-cyanoanilino)-(cyclooctylamino)methylidene]amino]acetic acid |
InChI |
InChI=1S/C18H24N4O2/c19-12-14-8-10-16(11-9-14)22-18(20-13-17(23)24)21-15-6-4-2-1-3-5-7-15/h8-11,15H,1-7,13H2,(H,23,24)(H2,20,21,22) |
InChIキー |
UBLAFJGPMUZLCM-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)NC(=NCC(=O)O)NC2=CC=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Propyl [4-(trifluoromethyl)phenyl]carbamate](/img/structure/B14299900.png)
![Dimethyl 3-[dimethyl(phenyl)silyl]pentanedioate](/img/structure/B14299907.png)



![4-Methyl-6-[(E)-(1,3-thiazol-2-yl)diazenyl]benzene-1,3-diamine](/img/structure/B14299921.png)
![4-[(2-Fluorodecyl)oxy]phenyl 4-(heptyloxy)benzoate](/img/structure/B14299924.png)
![4'-Chloro-5-(naphthalen-2-yl)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14299930.png)



